molecular formula C10H13FN5O6P B092163 Adenosine monophosphofluoridate CAS No. 19375-33-8

Adenosine monophosphofluoridate

Cat. No. B092163
CAS RN: 19375-33-8
M. Wt: 349.21 g/mol
InChI Key: PZWOGYWWDIXJIB-KQYNXXCUSA-N
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Description

Adenosine monophosphofluoridate (AMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. AMF is a derivative of adenosine monophosphate (AMP) and is synthesized using a specific method.

Mechanism Of Action

Adenosine monophosphofluoridate inhibits adenylate cyclase by binding to the catalytic site of the enzyme. The binding of Adenosine monophosphofluoridate to adenylate cyclase prevents the conversion of ATP to cAMP, leading to a decrease in cAMP levels. The decrease in cAMP levels can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased platelet aggregation.

Biochemical And Physiological Effects

Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. Adenosine monophosphofluoridate has also been shown to inhibit the release of histamine from mast cells, making it a potential therapeutic agent for the treatment of allergic reactions.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Adenosine monophosphofluoridate in lab experiments is its potency as an adenylate cyclase inhibitor. Adenosine monophosphofluoridate is a highly effective inhibitor of adenylate cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. However, Adenosine monophosphofluoridate has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of Adenosine monophosphofluoridate in scientific research. One potential application is the development of new therapeutic agents for the treatment of allergic reactions. Adenosine monophosphofluoridate's ability to inhibit the release of histamine from mast cells makes it a potential candidate for the development of new anti-allergic drugs. Another potential application is the use of Adenosine monophosphofluoridate in the study of cAMP-dependent signaling pathways in various physiological systems, including the cardiovascular and nervous systems.
Conclusion:
In conclusion, Adenosine monophosphofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways. Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. While Adenosine monophosphofluoridate has some limitations, its potential applications in scientific research are vast, making it a promising compound for future studies.

Synthesis Methods

Adenosine monophosphofluoridate can be synthesized using a method that involves the reaction between AMP and phosphorus oxychloride (POCl3) in the presence of fluoride ion. The reaction results in the substitution of the hydroxyl group of AMP with fluorine, leading to the formation of Adenosine monophosphofluoridate.

Scientific Research Applications

Adenosine monophosphofluoridate has been widely used in scientific research for various applications. One of its primary uses is as a potent inhibitor of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways.

properties

CAS RN

19375-33-8

Product Name

Adenosine monophosphofluoridate

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

InChI

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

PZWOGYWWDIXJIB-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

synonyms

adenosine monophosphofluoridate
AMPF

Origin of Product

United States

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